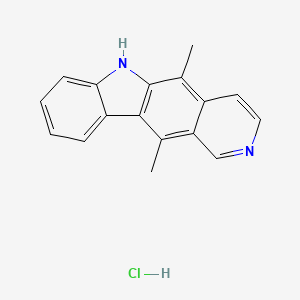

Ellipticine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Ellipticine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring plant alkaloid, first isolated from Ochrosia elliptica, that has garnered significant interest for its potent antineoplastic properties.[1][2] Its hydrochloride salt is often utilized in research settings to improve solubility. The planar, polycyclic structure of ellipticine is key to its primary mechanisms of action, which are multifaceted and center on its ability to interact directly with DNA and interfere with essential cellular machinery.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of ellipticine hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

The anticancer activity of ellipticine is not attributed to a single mode of action but rather a combination of several cytotoxic effects. The predominant mechanisms include:

-

DNA Intercalation: The insertion of the planar ellipticine molecule between the base pairs of the DNA double helix.[1][3][5]

-

Topoisomerase II Inhibition: The disruption of the function of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[3][6][7]

-

Metabolic Activation and DNA Adduct Formation: The enzymatic conversion of ellipticine into reactive metabolites that form covalent bonds with DNA.[6][7][8][9][10][11]

-

Induction of Apoptosis and Cell Cycle Arrest: The triggering of programmed cell death and the halting of cell division, often as a consequence of DNA damage.[9][12][13][14]

DNA Intercalation

The planar aromatic ring system of ellipticine allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][3][5] This physical insertion leads to a distortion of the DNA double helix, which in turn interferes with critical cellular processes such as DNA replication and transcription, ultimately inhibiting cancer cell proliferation.[3]

Evidence for the intercalative binding of ellipticine to DNA comes from various biophysical studies:

-

Spectrophotometry: In the presence of DNA, ellipticine exhibits hypocromic and bathochromic shifts in its absorption spectrum.[5][15]

-

Hydrodynamic Studies: Intercalation is further supported by observed increases in the viscosity and decreases in the sedimentation coefficient of DNA upon ellipticine binding.[5]

-

Supercoiled DNA Unwinding: Ellipticine has been shown to unwind supercoiled circular DNA, a hallmark of intercalating agents. The unwinding angle has been estimated to be approximately 7.9 degrees.[5][15]

-

Electric Dichroism: These measurements have demonstrated that the plane of the bound ellipticine molecule is oriented parallel to the plane of the DNA bases.[5][15]

Experimental Protocol: DNA Unwinding Assay

A common method to assess DNA intercalation is the topoisomerase I-mediated DNA unwinding assay.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA unwinding by topoisomerase I and intercalation by ellipticine.

-

Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalating agents will cause the supercoiled DNA to unwind and then rewind in the opposite direction, resulting in a characteristic change in the migration pattern of the DNA on the gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The concentration of ellipticine that causes the maximum relaxation of the supercoiled DNA can be determined.

Topoisomerase II Inhibition

Ellipticine and its derivatives are known to be potent inhibitors of DNA topoisomerase II.[6][7][16][17] This enzyme plays a crucial role in altering DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA segment, and then resealing the breaks. This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.

Ellipticine acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA, known as the "cleavable complex." This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[3] These breaks, if not repaired, can trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.[3]

Experimental Protocol: Topoisomerase II-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex.

-

Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Reaction: Set up a reaction containing the supercoiled DNA, human topoisomerase IIα, ATP, and various concentrations of this compound in an appropriate reaction buffer.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Protein Digestion: Terminate the reaction by adding SDS and proteinase K to digest the topoisomerase II enzyme, releasing the covalently linked DNA.

-

Electrophoresis: Analyze the DNA products on an agarose gel. The stabilization of the cleavable complex will result in the appearance of linear DNA (from single-strand breaks on opposite strands) and nicked circular DNA (from single-strand breaks).

-

Quantification: The amount of linear and nicked DNA can be quantified to determine the potency of ellipticine as a topoisomerase II poison.

Metabolic Activation and DNA Adduct Formation

Ellipticine is considered a prodrug that can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases.[6][7][8][9][18] This bioactivation leads to the formation of reactive electrophilic metabolites that can covalently bind to DNA, forming DNA adducts.[6][7][8][9][10][11] The formation of these adducts is a significant contributor to the genotoxicity and, consequently, the anticancer activity of ellipticine.[8][9]

The primary sites of metabolic oxidation on the ellipticine molecule are the 7, 9, 12, and 13-positions, as well as the nitrogen at position 2.[8][10] The resulting hydroxylated metabolites, particularly 13-hydroxyellipticine and 12-hydroxyellipticine, can be further activated to form reactive species that bind to the exocyclic amino groups of purine bases in DNA, primarily guanine.[8][10][11]

The specific CYP enzymes involved in ellipticine metabolism include CYP1A1, CYP1A2, and CYP3A4.[10][11] Interestingly, ellipticine has been shown to induce the expression of CYP1A1 and CYP1A2, thereby modulating its own metabolism and potentially enhancing its therapeutic efficacy or toxicity.[19]

Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.

-

DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.

-

³²P-Labeling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adduct spots by autoradiography and quantify the level of adducts by scintillation counting or phosphorimaging.

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage induced by ellipticine through intercalation, topoisomerase II inhibition, and adduct formation triggers cellular stress responses that can lead to cell cycle arrest and apoptosis.[9][12][13][14]

Cell Cycle Arrest

Ellipticine has been shown to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[12][13][14] This arrest prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the cell is targeted for apoptosis. The G2/M arrest is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as:

-

Cyclin B1 and Cdc2 (CDK1): A decrease in the levels of these proteins is observed.[13]

-

Phospho-Cdc2 (Tyr15): An increase in the inhibitory phosphorylation of Cdc2 at Tyr15 is seen.[13]

-

p53 and p21/WAF1: Upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21/WAF1 is a common response to DNA damage.[8][12][14]

Apoptosis

Ellipticine induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Ellipticine treatment can lead to the upregulation of the Fas receptor (Fas/APO-1) and its ligand (FasL), leading to the activation of caspase-8.[2][12][14]

-

Intrinsic Pathway: The intrinsic pathway is initiated by mitochondrial dysfunction. Ellipticine can cause:

-

Regulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[13]

-

Mitochondrial membrane potential disruption: A loss of the mitochondrial membrane potential (ΔΨm).[2]

-

Cytochrome c release: The release of cytochrome c from the mitochondria into the cytosol.[13]

-

Caspase activation: The activation of caspase-9 and the executioner caspase-3.[2][13]

-

Furthermore, there is evidence of crosstalk between the two pathways, where activated caspase-8 can cleave Bid, leading to its translocation to the mitochondria and amplification of the apoptotic signal.[12][14] Some studies also suggest that ellipticine-induced apoptosis can occur through oxidative DNA damage, and in some contexts, may be independent of p53.[20][21]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | HepG2 (Hepatocellular Carcinoma) | 4.1 µM | [2] |

| MCF-7 (Breast Adenocarcinoma) | Varies | [22][23] | |

| HL-60 (Leukemia) | Varies | [22] | |

| CCRF-CEM (Leukemia) | Varies | [22] | |

| IMR-32 (Neuroblastoma) | Varies | [22] | |

| UKF-NB-3 (Neuroblastoma) | Varies | [22] | |

| UKF-NB-4 (Neuroblastoma) | Varies | [22][24] | |

| U87MG (Glioblastoma) | Varies | [22] | |

| DNA Unwinding Angle | Supercoiled DNA | 7.9 degrees | [5][15] |

| DNA Binding Affinity | DNA | 10⁶ M⁻¹ | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of Ellipticine's Core Mechanisms of Action.

Caption: Ellipticine-Induced Apoptotic Signaling Pathways.

Caption: Workflow for ³²P-Postlabeling DNA Adduct Analysis.

Conclusion

The mechanism of action of this compound is a complex interplay of multiple cytotoxic effects, primarily initiated by its interaction with DNA. Its ability to intercalate into the DNA helix, inhibit the critical function of topoisomerase II, and form covalent DNA adducts following metabolic activation collectively contribute to a level of genotoxic stress that cancer cells cannot overcome. This DNA damage serves as a potent trigger for the activation of cell cycle checkpoints and the induction of apoptosis, ultimately leading to cancer cell death. A thorough understanding of these core mechanisms is essential for the rational design of novel ellipticine derivatives with improved therapeutic indices and for the development of effective combination therapies in oncology.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. medkoo.com [medkoo.com]

- 5. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Topoisomerase | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. the-mechanism-of-ellipticine-induced-apoptosis-and-cell-cycle-arrest-in-human-breast-mcf-7-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. The anticancer drug ellipticine activated with cytochrome P450 mediates DNA damage determining its pharmacological efficiencies: studies with rats, Hepatic Cytochrome P450 Reductase Null (HRN™) mice and pure enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The anticancer drug ellipticine is a potent inducer of rat cytochromes P450 1A1 and 1A2, thereby modulating its own metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.regionh.dk [research.regionh.dk]

- 22. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Origin of Ellipticine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine, a naturally occurring alkaloid, has captivated the attention of the scientific community for decades due to its potent antineoplastic properties. This technical guide delves into the origins of its hydrochloride salt, a more soluble form amenable to research and development. We will explore its initial discovery and isolation from botanical sources, the seminal synthetic routes, and the key experimental findings that have elucidated its complex mechanism of action. This document provides a comprehensive overview of the foundational research that has established Ellipticine hydrochloride as a significant molecule in the landscape of cancer research.

Discovery and Natural Sources

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) was first isolated in 1959 by Goodwin, Smith, and Horning from the leaves of the evergreen tree Ochrosia elliptica Labill., a member of the Apocynaceae family native to Australia and New Caledonia.[1][2][3] This discovery marked the beginning of extensive research into a new class of potential anticancer agents. Subsequent studies have identified ellipticine and related alkaloids in other species of the Apocynaceae family, including the genera Rauvolfia and Aspidosperma.[4]

Initial Isolation Protocol

Experimental Workflow: Isolation of Ellipticine

Caption: A generalized workflow for the isolation of ellipticine from its natural source.

First Synthesis and Preparation of the Hydrochloride Salt

In the same year as its discovery, the first total synthesis of ellipticine was reported by the renowned chemist R.B. Woodward and his colleagues.[1][2] This seminal work provided a synthetic route to this complex heterocyclic molecule, enabling further investigation of its biological activities without reliance on natural sources.

Woodward's Synthesis of Ellipticine

Details of the experimental procedures from Woodward's 1959 paper are not widely accessible. However, subsequent syntheses have built upon this foundational work, often involving the construction of the carbazole core followed by the annulation of the pyridine ring. Many synthetic strategies have since been developed.[5]

Preparation of this compound

Ellipticine itself is poorly soluble in aqueous media, which limits its utility in biological assays and pharmaceutical formulations.[6] To overcome this, the hydrochloride salt is commonly prepared. This is typically achieved by dissolving ellipticine in a suitable organic solvent and treating it with a solution of hydrochloric acid.

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve ellipticine free base in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.

-

Acidification: Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) dropwise to the ellipticine solution while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting solid under vacuum to obtain pure this compound.

Physicochemical Properties

The conversion of ellipticine to its hydrochloride salt significantly alters its physical and chemical properties, most notably its solubility.

| Property | Ellipticine | This compound | Reference(s) |

| Molecular Formula | C₁₇H₁₄N₂ | C₁₇H₁₅ClN₂ | [7][8] |

| Molecular Weight | 246.31 g/mol | 282.77 g/mol | [7][8] |

| Appearance | Yellow crystalline powder | Light yellow to yellow solid | [9] |

| Melting Point | 316–318 °C | ~210-215 °C | [1][9] |

| Solubility in Water | Very low | Sparingly soluble | [6][9] |

| Solubility in Organic Solvents | Soluble in DMSO and DMF | Soluble in DMSO (~5.8 mg/mL), ethanol (~1 mg/mL), and DMF (~10 mg/mL) | [4][10] |

| UV-Vis λmax (in Ethanol) | Not specified | 240, 249, 307 nm | [4] |

Mechanism of Action: Key Experimental Findings

The anticancer activity of ellipticine and its derivatives is attributed to a multi-modal mechanism of action. The primary mechanisms that have been extensively studied are DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

Ellipticine's planar, tetracyclic structure allows it to insert itself between the base pairs of the DNA double helix.[9] This intercalation distorts the DNA structure, interfering with fundamental cellular processes like replication and transcription.

Experimental Protocol: DNA Unwinding Assay

This assay is used to demonstrate the intercalating properties of a compound by observing the unwinding of supercoiled circular DNA.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl, EDTA).

-

Incubation with Ellipticine: Add varying concentrations of this compound to the reaction mixtures. A known intercalator, such as ethidium bromide, can be used as a positive control.

-

Topoisomerase I Addition: Add a controlled amount of DNA topoisomerase I to each reaction. This enzyme relaxes supercoiled DNA by introducing transient single-strand breaks. In the presence of an intercalator, the DNA will be unwound, and the subsequent relaxation by topoisomerase I will result in a population of topoisomers with a different linking number.

-

Reaction Termination: Stop the reaction after a defined incubation period (e.g., 30 minutes at 37°C) by adding a stop solution (e.g., SDS and proteinase K).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. Intercalation is observed as a change in the migration pattern of the plasmid DNA, with the appearance of relaxed and, at higher concentrations of the intercalator, positively supercoiled DNA.

Topoisomerase II Inhibition

Ellipticine also acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA.[9] This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.

Experimental Protocol: Topoisomerase II-Mediated DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes, is used as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and a reaction buffer (containing Tris-HCl, KCl, MgCl₂, and DTT).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A known topoisomerase II inhibitor, such as etoposide, can be used as a positive control.

-

Enzyme Addition: Add a defined amount of human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA network at the top of the gel, while in the control (no inhibitor), the decatenated minicircles will migrate into the gel as distinct bands.

Signaling Pathways Modulated by Ellipticine

Emerging research has revealed that ellipticine's anticancer effects are also mediated through the modulation of various intracellular signaling pathways.

p53 Signaling Pathway

Ellipticine has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[4][11]

Signaling Pathway: Ellipticine-Induced p53 Activation

Caption: Ellipticine induces DNA damage, leading to p53 activation and downstream effects.

Experimental Protocol: Western Blot Analysis of p53 and p21

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116) and treat with various concentrations of this compound for different time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53 and p21. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the intensity of the p53 and p21 bands in ellipticine-treated cells compared to the control indicates activation of the p53 pathway.[2]

JNK/AP-1 Signaling Pathway

Ellipticine has been reported to suppress the activation of the JNK/AP-1 signaling pathway, which is involved in inflammatory responses.

Signaling Pathway: Ellipticine Inhibition of JNK/AP-1

Caption: Ellipticine inhibits the JNK/AP-1 signaling pathway.

Experimental Protocol: Western Blot for JNK and c-Jun Phosphorylation

The experimental protocol is similar to the Western blot described for p53, with the following modifications:

-

Primary Antibodies: Use primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun), as well as total JNK and total c-Jun as controls.

-

Stimulation: Cells may need to be stimulated with an agent that activates the JNK pathway (e.g., lipopolysaccharide or UV radiation) to observe the inhibitory effect of ellipticine. A decrease in the ratio of p-JNK/total JNK and p-c-Jun/total c-Jun in ellipticine-treated cells would indicate inhibition of the pathway.

RAS/MAPK-P38 Signaling Pathway

Recent studies have implicated ellipticine in the inhibition of the RAS/MAPK-P38 signaling pathway in hepatocellular carcinoma cells.[12]

Signaling Pathway: Ellipticine Inhibition of RAS/MAPK-P38

Caption: Ellipticine inhibits the RAS/MAPK-P38 signaling pathway by targeting FGFR3.

Experimental Protocol: Western Blot for RAS and p-P38

The experimental protocol is similar to the Western blot described for p53, with the following modifications:

-

Primary Antibodies: Use primary antibodies specific for RAS and phosphorylated p38 (p-p38), as well as total p38 as a control.

-

Cell Line: Utilize a cell line where this pathway is known to be active, such as HepG2 hepatocellular carcinoma cells. A decrease in the expression of RAS and the ratio of p-p38/total p38 in ellipticine-treated cells would suggest inhibition of this pathway.[5]

Conclusion

The journey of this compound from its discovery in the leaves of an Australian evergreen to its current status as a widely studied antineoplastic agent is a testament to the power of natural product chemistry and the relentless pursuit of understanding its molecular mechanisms. This technical guide has provided a comprehensive overview of its origins, from the initial isolation and synthesis to the detailed experimental protocols that have unveiled its multifaceted interactions with cellular machinery. For researchers, scientists, and drug development professionals, a thorough understanding of this foundational knowledge is crucial for the continued exploration of ellipticine and its derivatives as potential therapeutic agents. The intricate signaling pathways it modulates and its ability to target fundamental cellular processes ensure that ellipticine will remain a subject of intense scientific inquiry for the foreseeable future.

References

- 1. Buy this compound (EVT-8201086) | 33668-12-1 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellipticine | C17H14N2 | CID 3213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C17H15ClN2 | CID 169532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ellipticine - Wikipedia [en.wikipedia.org]

- 10. This compound | Topoisomerase | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ellipticine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for ellipticine hydrochloride. The information is intended to support research and development efforts in oncology and related fields.

Core Chemical and Physical Properties

This compound is a potent antineoplastic agent, recognized for its distinct chemical and physical characteristics that underpin its biological activity. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₅ClN₂ | |

| Molecular Weight | 282.8 g/mol | [1] |

| Appearance | Bright yellow crystalline solid | [2] |

| Melting Point | 316-318 °C | [3][4] |

| pKa | 16.59 ± 0.40 (Predicted) | [4] |

| Solubility | ||

| DMSO | ~10 mg/mL[2], 5.8 mg/mL (20.51 mM) with sonication and heating recommended[5][6], 3 mg/mL (10.6 mM)[7] | [2][5][6][7] |

| DMF | ~10 mg/mL | [2] |

| Ethanol | ~1 mg/mL | [2] |

| Water | Sparingly soluble[2], < 0.1 mg/mL[5] | [2][5] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [2] |

| Storage and Stability | Store at -20°C for ≥ 4 years as a crystalline solid. Stock solutions in solvent can be stored at -80°C for up to 1 year.[2][6] | [2][6] |

Mechanism of Action

The primary antineoplastic effects of this compound are attributed to its multifaceted interaction with cellular DNA and associated enzymes. The core mechanisms include DNA intercalation and inhibition of topoisomerase II, which collectively disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9]

DNA Intercalation

Ellipticine's planar, polycyclic structure enables it to insert itself between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[10] Evidence for this mechanism is derived from studies showing changes in DNA viscosity and sedimentation, as well as the unwinding of supercoiled DNA.[10][11]

Topoisomerase II Inhibition

This compound is a potent inhibitor of DNA topoisomerase II.[5][6] This enzyme is crucial for managing DNA topology during replication by creating transient double-strand breaks to allow for strand passage. Ellipticine stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly cytotoxic.[12]

Metabolic Activation and DNA Adduct Formation

In addition to its direct interactions with DNA, ellipticine can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases.[5][9] This enzymatic oxidation generates reactive metabolites that can form covalent adducts with DNA. These adducts represent a more permanent form of DNA damage and contribute significantly to the compound's cytotoxic and mutagenic effects.[9]

Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular signaling events that culminate in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment with this compound typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[8][13] This arrest is mediated by the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of cyclin-dependent kinase inhibitors such as p21/WAF1 and KIP1/p27.[8] These inhibitors block the activity of cyclin-dependent kinases that are necessary for progression through the G2 and M phases.

Apoptosis Induction

This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Ellipticine treatment increases the expression of the Fas/APO-1 death receptor and its ligand (FasL).[8][14] The binding of FasL to Fas initiates a signaling cascade that leads to the activation of caspase-8.[8]

-

Intrinsic Pathway: The activated caspase-8 can cleave Bid, a pro-apoptotic member of the Bcl-2 family. Truncated Bid (tBid) then translocates to the mitochondria, promoting the release of cytochrome c. Cytochrome c release leads to the formation of the apoptosome and the activation of caspase-9.[8]

-

Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which cleaves a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

96-well cell culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DNA Intercalation Assay (DNA Unwinding Assay)

This assay assesses the ability of a compound to intercalate into DNA by observing the change in DNA topology.

Materials:

-

This compound

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. To each tube, add 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and various concentrations of this compound.

-

Add a fixed amount of topoisomerase I to each reaction, except for the no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding DNA loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Intercalation will cause the relaxed DNA to become negatively supercoiled, resulting in faster migration through the gel.[12][15]

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the inhibition of topoisomerase II activity by monitoring the decatenation of kinetoplast DNA (kDNA).

Materials:

-

This compound

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα

-

10x Topoisomerase II assay buffer

-

ATP

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. To each tube, add 10x topoisomerase II assay buffer, ATP, 200 ng of kDNA, and various concentrations of this compound.[16]

-

Add a fixed amount of topoisomerase IIα to each reaction, except for the no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.[16]

-

Stop the reaction by adding DNA loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.[16][17]

This technical guide provides a foundational understanding of this compound for researchers. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this compound.

References

- 1. This compound | C17H15ClN2 | CID 169532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Ellipticine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Topoisomerase | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Topoisomerase II Inhibition by Ellipticine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine, a potent antineoplastic agent, exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this inhibition, detailing the interaction of ellipticine with the topoisomerase II-DNA complex. We present a compilation of quantitative data from various studies, offering a comparative analysis of its efficacy. Furthermore, this guide outlines detailed experimental protocols for key assays used to evaluate topoisomerase II inhibition and cellular responses. Visual representations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid isolated from the leaves of Ochrosia elliptica.[2] It and its derivatives have demonstrated significant antitumor activity, which is largely attributed to their interaction with DNA and the nuclear enzyme topoisomerase II.[3][4] Topoisomerase II is a crucial enzyme that modulates the topological state of DNA, playing a vital role in processes such as DNA replication, transcription, and chromosome segregation.[5][6] By targeting this enzyme, ellipticine induces DNA damage, leading to cell cycle arrest and apoptosis.[3][7] This guide serves as a technical resource for professionals engaged in cancer research and drug development, offering detailed insights into the inhibitory action of ellipticine hydrochloride on topoisomerase II.

Mechanism of Topoisomerase II Inhibition

Ellipticine functions as a catalytic inhibitor of topoisomerase II.[8][9] Unlike topoisomerase poisons that stabilize the covalent enzyme-DNA cleavage complex, ellipticine interferes with the overall catalytic activity of the enzyme.[10] The primary mechanisms of action include:

-

DNA Intercalation: Ellipticine's planar structure allows it to intercalate between DNA base pairs.[3][8] This interaction can alter the DNA conformation and interfere with the binding of topoisomerase II.

-

Direct Enzyme Interaction: Studies have shown that ellipticine can bind directly to topoisomerase II, even in the absence of DNA.[11] This binding is thought to occur at a site distinct from the DNA binding or ATP binding pockets.

-

Inhibition of Catalytic Steps: Ellipticine and its derivatives have been shown to inhibit the decatenation activity of topoisomerase IIα.[8] While it is a mild poison of topoisomerase II from lower eukaryotes, in mammalian systems, some derivatives are potent inhibitors.[8] The inhibition of the enzyme's ability to resolve tangled DNA leads to catastrophic consequences for the cell during division.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of ellipticine and its derivatives from various studies.

Table 1: Cytotoxicity of Ellipticine in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hr) | Reference |

| Friend Leukemia | Leukemia | ~2.0 (as µg/mL) | 24 | [12] |

| L1210 | Leukemia | ~1.15 (as µg/mL) | 24 | [12] |

| Chinese Hamster Ovary (CHO) | Ovarian Cancer | 0.3 (as µg/mL) for 50% colony formation inhibition | 24 | [12] |

| HepG2 | Hepatocellular Carcinoma | 4.1 | Not Specified | [2] |

| NCI N417 | Small Cell Lung Carcinoma | 9 | Not Specified | [13] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | 48 | [14] |

| HL-60 | Leukemia | Not Specified | 48 | [14] |

| CCRF-CEM | Leukemia | Not Specified | 48 | [14] |

| IMR-32 | Neuroblastoma | Not Specified | 48 | [14] |

| UKF-NB-3 | Neuroblastoma | Not Specified | 48 | [14] |

| UKF-NB-4 | Neuroblastoma | Not Specified | 48 | [14] |

| U87MG | Glioblastoma | Not Specified | 48 | [14] |

Table 2: Inhibition of Topoisomerase IIα Decatenation Activity

| Compound | Concentration for Complete Inhibition | Reference |

| Ellipticine | >5000 µM | [8] |

| ET-1 (N-methyl-5-demethyl ellipticine) | 200–1000 µM | [8] |

| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | 200–1000 µM | [8] |

Table 3: Binding Affinities of Ellipticine

| Binding Partner | Dissociation Constant (KD) | Reference |

| Double-stranded 40-mer oligonucleotide with topoisomerase II cleavage site | ~65 nM | [11] |

| Yeast Topoisomerase II (in the absence of DNA) | ~160 nM | [11] |

| Yeast Topoisomerase II - DNA complex | ~1.5 µM | [11] |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)[15]

-

30x ATP solution (30 mM)[15]

-

This compound dissolved in DMSO

-

Stop solution/loading dye (e.g., 40% sucrose, 10 mM EDTA, 100 mM Tris-HCl pH 7.5, 0.5 µg/mL bromophenol blue)[15]

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction, add:

-

3 µL 10x Topoisomerase II reaction buffer

-

1 µL 30x ATP solution

-

2 µL kDNA (e.g., 100 ng/µL)

-

Varying concentrations of this compound (or DMSO for control)

-

Nuclease-free water to a final volume of 27 µL.[15]

-

-

Add 3 µL of diluted human topoisomerase IIα (a pre-determined amount sufficient for full decatenation in the absence of inhibitor) to each reaction tube.[16]

-

Incubate the reactions at 37°C for 30 minutes.[15]

-

Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of stop solution/loading dye.[16]

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.[16]

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.[17] Decatenated minicircles will migrate faster than the catenated kDNA network.

DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent topoisomerase II-DNA cleavage complex.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Cleavage assay buffer (may not contain ATP for certain mechanisms)[18]

-

This compound dissolved in DMSO

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Stop solution/loading dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes. For a typical 30 µL reaction, combine:

-

3 µL 10x Cleavage assay buffer

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of this compound

-

Purified topoisomerase IIα

-

Nuclease-free water to 30 µL.

-

-

Incubate at 37°C for 30 minutes.[18]

-

Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to a final concentration of 0.1 mg/mL to digest the enzyme.[18]

-

Incubate at 37°C for an additional 30 minutes.[18]

-

Stop the reaction and prepare for loading on an agarose gel.

-

Perform electrophoresis and visualize the DNA. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of ellipticine on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.5)[19]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[19]

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 48 hours).[19][20]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[19]

-

Add the solubilization solution to dissolve the formazan crystals.[19]

-

Measure the absorbance at 570 nm using a plate reader.[20]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[20]

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

The inhibition of topoisomerase II by ellipticine triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Caption: Signaling cascade initiated by Topoisomerase II inhibition by Ellipticine.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential topoisomerase II inhibitor like ellipticine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase II binds to ellipticine in the absence or presence of DNA. Characterization of enzyme-drug interactions by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. inspiralis.com [inspiralis.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inspiralis.com [inspiralis.com]

- 19. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | Topoisomerase | TargetMol [targetmol.com]

Ellipticine Hydrochloride: A Technical Guide to its Cytotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ellipticine hydrochloride, a potent alkaloid with significant cytotoxic properties. This document details its mechanisms of action, effects on critical cellular signaling pathways, and standardized protocols for its evaluation in a research setting.

Executive Summary

Ellipticine is a naturally occurring antineoplastic agent that exerts its cytotoxic effects through a multi-pronged approach.[1] Primarily, it functions as a DNA-damaging agent through three main mechanisms: intercalation into DNA, inhibition of topoisomerase II, and the formation of covalent DNA adducts following metabolic activation.[1][2] These actions trigger a cascade of cellular responses, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research. This guide will delve into the quantitative aspects of its cytotoxicity, provide detailed experimental methodologies for its study, and visualize the complex signaling pathways it modulates.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. Below is a summary of reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | < 1 | [3][4] |

| UKF-NB-4 | Neuroblastoma | < 1 | [3][4] |

| UKF-NB-3 | Neuroblastoma | < 1 | [3] |

| HL-60 | Promyelocytic Leukemia | < 1 | [3] |

| MCF-7 | Breast Adenocarcinoma | ~ 1 | [3][5] |

| U87MG | Glioblastoma | ~ 1 | [3] |

| HepG2 | Hepatocellular Carcinoma | 4.1 | [6] |

| CCRF-CEM | T-cell Leukemia | ~ 4 | [3] |

| A549 | Lung Cancer | Not Specified | [7] |

| HeLa | Cervical Cancer | 0.31 | [7] |

| KB | Oral Carcinoma | 0.36 µg/mL | [7] |

Core Mechanisms of Action

Ellipticine's cytotoxic effects are primarily attributed to its interaction with DNA and essential nuclear enzymes.

DNA Intercalation and Topoisomerase II Inhibition

Ellipticine's planar structure allows it to intercalate between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.[1][2] Furthermore, it is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][8] By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.[9]

Metabolic Activation and DNA Adduct Formation

Ellipticine acts as a prodrug, undergoing metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1/2 and CYP3A4, as well as peroxidases.[10][11] This bioactivation generates reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can covalently bind to DNA, forming DNA adducts.[1][5] These adducts are a form of genotoxic stress that contributes significantly to its cytotoxicity.[1]

Key Signaling Pathways Modulated by Ellipticine

The DNA damage induced by ellipticine triggers a complex network of signaling pathways that ultimately determine the cell's fate.

p53-Dependent Pathway

A critical mediator of the cellular response to genotoxic stress is the tumor suppressor protein p53. In response to DNA damage, p53 is activated and can induce cell cycle arrest, providing time for DNA repair, or initiate apoptosis if the damage is irreparable.[1][12] Ellipticine has been shown to increase the expression of p53 and its downstream targets, such as p21/WAF1, which mediates cell cycle arrest. Interestingly, ellipticine has also been reported to restore the function of some mutant forms of p53.[1]

Apoptosis Induction

Ellipticine induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Ellipticine treatment can lead to the upregulation of the Fas/APO-1 receptor and its ligand (FasL), triggering the activation of caspase-8.[6]

-

Intrinsic Pathway: The DNA damage and cellular stress caused by ellipticine lead to the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-XL. This shift in the Bax/Bcl-2 ratio results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[6]

Cell Cycle Arrest

Ellipticine can induce cell cycle arrest at different phases, depending on the cell type and its p53 status. In cells with wild-type p53, it often causes a G2/M phase arrest. This is associated with the modulation of key cell cycle regulatory proteins, including a decrease in the levels of cyclin B1 and Cdc2. In some p53-mutant cells, an arrest in the S and G2/M phases has been observed.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of ellipticine. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for the desired time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This is crucial for examining the modulation of apoptosis-related proteins such as caspases, PARP, and Bcl-2 family members.

Protocol:

-

Protein Extraction: After treatment with ellipticine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

32P-Postlabeling Assay for DNA Adducts

Principle: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with 32P, and separation by chromatography.

Protocol:

-

DNA Isolation: Isolate genomic DNA from cells treated with this compound.

-

DNA Digestion: Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while the bulky adducts are resistant to this enzyme.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. The level of DNA adducts is typically expressed as relative adduct labeling (RAL).

Topoisomerase II Decatenation Assay

Principle: This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity by compounds like ellipticine results in the failure to release the individual minicircles.

Protocol:

-

Reaction Setup: In a reaction tube, combine reaction buffer (containing ATP and MgCl2), kDNA substrate, and varying concentrations of this compound.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the loading well.

-

Data Analysis: Quantify the intensity of the decatenated DNA bands. The inhibition of topoisomerase II activity is observed as a decrease in the amount of released minicircles.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ellipticine and a typical experimental workflow for its cytotoxic evaluation.

Caption: Mechanism of action of ellipticine leading to cytotoxicity.

Caption: Ellipticine-induced apoptosis signaling pathways.

Caption: Experimental workflow for evaluating ellipticine cytotoxicity.

References

- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 8. youtube.com [youtube.com]

- 9. sers.unilever.com [sers.unilever.com]

- 10. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Nexus of Discovery and Synthesis: A Technical Guide to Ellipticine Analogues in Cancer Research

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of ellipticine analogues. Ellipticine, a natural product isolated from Ochrosia elliptica, has long been a subject of interest in oncology due to its potent anti-cancer properties.[1] This document details the synthetic strategies, structure-activity relationships, key experimental protocols, and the intricate signaling pathways modulated by these compounds.

Introduction: The Enduring Promise of Ellipticine

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and its derivatives exert their cytotoxic effects through a multi-faceted mechanism, primarily involving the inhibition of topoisomerase II and intercalation into DNA.[1] This dual action leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[2] The planar, polycyclic structure of ellipticine is crucial for its ability to insert between DNA base pairs, thereby disrupting DNA replication and transcription.[1] Despite its promise, the clinical application of ellipticine has been hampered by issues of low water solubility and systemic toxicity. This has spurred extensive research into the synthesis of novel analogues with improved pharmacological profiles.

Synthesis of Ellipticine Analogues: Building on a Natural Scaffold

The synthesis of ellipticine and its derivatives has been a significant focus of organic chemistry. Numerous synthetic routes have been developed, often focusing on the construction of the core pyrido[4,3-b]carbazole ring system.[3] Modifications at various positions of the ellipticine scaffold have been explored to enhance anti-cancer activity and overcome the limitations of the parent compound.

Synthesis of 9-Substituted Ellipticine Analogues

Substitution at the 9-position of the ellipticine core has been a particularly fruitful area of investigation. A common strategy involves the O-alkylation of 9-hydroxyellipticine.

Experimental Protocol: Synthesis of 9-Alkoxyellipticine Derivatives [4]

-

O-Alkylation: To a solution of 9-hydroxyellipticine in N,N-dimethylformamide (DMF), add a suitable N,N-dimethylformamide dineopentyl acetal.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 9-alkoxyellipticine derivative.

-

N-Methylation (Optional): For the synthesis of N-methylellipticinium salts, treat the 9-alkoxyellipticine with methyl iodide.

-

Anion Exchange (Optional): Convert the resulting iodide salt to the corresponding acetate salt using an ion-exchange resin.

Synthesis of 11-Substituted Ellipticine Analogues

Functionalization at the 11-position offers another avenue for modifying the biological activity of ellipticine.

Experimental Protocol: Synthesis of 11-Carboxyellipticine Derivatives [5]

-

Oxidation: Treat 11-formylellipticine with an oxidizing agent, such as potassium permanganate, in a suitable solvent system (e.g., acetone/water).

-

Acidification: After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration and wash with water to obtain 5-methyl-6H-pyrido[4,3-b]carbazole-11-carboxylic acid.

-

Esterification/Amidation: Activate the carboxylic acid, for example with carbonyldiimidazole, and then react with an appropriate alcohol or amine to yield the corresponding ester or amide derivative.[5]

-

Purification: Purify the final product by column chromatography.

Biological Evaluation: Quantifying Anti-Cancer Efficacy

The anti-cancer potential of newly synthesized ellipticine analogues is typically assessed through a battery of in vitro assays.

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to determine the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay [2][6][7][8][9]

-

Cell Seeding: Seed cancer cells (e.g., adherent or suspension) into a 96-well plate at a predetermined density (e.g., 3,000-50,000 cells/well) and incubate for 24 hours to allow for attachment or stabilization.[2]

-

Compound Treatment: Prepare serial dilutions of the ellipticine analogues in a suitable solvent (e.g., DMSO) and add them to the wells. Include vehicle-only and media-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Cytotoxicity of Selected Ellipticine Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| Ellipticine | HepG2 | 4.1 | [10] |

| 9-Ethoxyellipticine | Various | Not Specified | [4] |

| 9-(1-Methylethoxy)ellipticine | Various | Not Specified | [4] |

| 9-(1,1-Dimethylethoxy)ellipticine | Various | Not Specified | [4] |

| 2-Methyl-9-(1,1-dimethylethoxy)ellipticinium acetate | Various | Inactive | [4] |

| 11-Amide derivative of ellipticine | Various | Potent | [5] |

| 11-Ester derivative of ellipticine | Various | Potent | [5] |

Topoisomerase II Inhibition

The ability of ellipticine analogues to inhibit topoisomerase II is a key indicator of their mechanism of action. The decatenation assay is a standard method for evaluating this activity.

Experimental Protocol: Topoisomerase II Decatenation Assay [11][12][13][14][15]

-

Reaction Setup: On ice, prepare a reaction mixture containing 10X topoisomerase II assay buffer, ATP, kinetoplast DNA (kDNA), and the test compound at various concentrations.[11]

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.[11]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[11]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[11]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide) and run the gel until sufficient separation is achieved.[12]

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate as distinct bands.[11]

-

Data Analysis: Quantify the intensity of the decatenated DNA bands to determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value.[11]

DNA Intercalation

The intercalative binding of ellipticine analogues to DNA can be assessed through various biophysical techniques. One common method involves monitoring changes in the electrophoretic mobility of supercoiled plasmid DNA.[16][17][18]

Experimental Protocol: DNA Intercalation Assay [16][17][18]

-

Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, topoisomerase I, and the ellipticine analogue at different concentrations.

-

Incubation: Incubate the reactions to allow for intercalation and topoisomerase I activity.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize under UV light. Intercalation will introduce negative supercoils into the relaxed DNA, leading to a shift in its electrophoretic mobility. The degree of shift is indicative of the extent of intercalation.[16]

Signaling Pathways in Ellipticine-Induced Apoptosis

Ellipticine and its analogues trigger apoptosis through the modulation of complex intracellular signaling networks. The p53, PI3K/AKT, and MAPK pathways are key players in this process.

The Role of p53